

# In-Depth Technical Guide: N-Benzyl-3-methylaniline Physical Properties & Characterization[1]

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## Compound of Interest

|                |                                  |
|----------------|----------------------------------|
| Compound Name: | <i>N</i> -benzyl-3-methylaniline |
| CAS No.:       | 5405-17-4                        |
| Cat. No.:      | B1595716                         |

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## Executive Summary

**N-Benzyl-3-methylaniline** (CAS: 5405-17-4), also known as N-benzyl-m-toluidine, is a secondary aromatic amine widely utilized as an intermediate in the synthesis of triphenylmethane dyes, pharmaceuticals, and agrochemicals.[1][2][3][4][5]

**Critical Distinction:** Researchers often confuse this compound with its isomer N-benzyl-N-methylaniline (CAS: 614-30-2).[1] This guide explicitly focuses on CAS 5405-17-4, where the nitrogen atom is bonded to a benzyl group, a hydrogen atom, and a 3-methylphenyl ring.[1]

## Part 1: Chemical Identity & Structural Analysis

| Parameter             | Detail  |
|-----------------------|---|
| IUPAC Name            | N-Benzyl-3-methylaniline  |
| Common Synonyms       | N-Benzyl-m-toluidine; N-(3-Methylphenyl)benzenemethanamine  |
| CAS Registry Number   | 5405-17-4   |
| Molecular Formula     | C <sub>14</sub> H <sub>15</sub> N   |
| Molecular Weight      | 197.28 g/mol  |
| SMILES                | <chem>Cc1cccc(NCc2ccccc2)c1</chem>  |
| InChI Key             | HHZSDSOSVIT0Z-UHFFFAOYSA-N  |
| Structure Description | Secondary amine featuring a toluene core substituted at the meta position, bridged to a phenyl ring via a methylene (-CH <sub>2</sub> -) linker. <sup>[1]</sup> |

## Part 2: Thermodynamic & Physical Constants

The physical state of **N-benzyl-3-methylaniline** is a viscous, colorless to pale yellow oil at standard temperature and pressure (STP).<sup>[1]</sup> Literature values often cite melting points for its hydrochloride salt due to the liquid nature of the free base.<sup>[1]</sup>

### Table 1: Core Physical Properties

| Property                 | Value                    | Condition/Notes                     | Source |
|--------------------------|--------------------------|-------------------------------------|--------|
| Physical State           | Liquid (Oil)             | Pure free base                      | [1, 2] |
| Boiling Point (Atm)      | 315 – 317 °C             | 760 mmHg                            | [1]    |
| Boiling Point (Vac)      | 153 – 157 °C             | 4 mmHg                              | [1]    |
| Melting Point            | N/A (Liquid)             | Free base                           | [1]    |
| Melting Point (HCl Salt) | 198 – 199 °C             | Hydrochloride derivative            | [1]    |
| Density                  | 1.0083 g/cm <sup>3</sup> | @ 25 °C                             | [3]    |
| Refractive Index ( )     | 1.5845                   | @ 20 °C                             | [3]    |
| Flash Point              | ~157 °C                  | Closed Cup (Predicted)              | [3]    |
| pKa (Conjugate Acid)     | 4.02 ± 0.10              | Predicted (Base strength < Aniline) | [3]    |

## Solubility & Partitioning (LogP)[1]

- Water Solubility: Negligible (Hydrophobic).[1] The presence of two aromatic rings dominates the solvation profile.[1]
- Organic Solubility: Miscible with diethyl ether, ethanol, chloroform, and ethyl acetate.[1]
- LogP (Octanol-Water):~4.2 – 4.3 (Predicted).[1] This high lipophilicity suggests rapid membrane permeability in biological systems, relevant for drug development applications.[1]

## Part 3: Synthesis & Purification Protocols

To ensure accurate physical property measurement, the compound must be synthesized with high specificity to avoid tertiary amine contaminants (N,N-dibenzyl derivatives).[1]

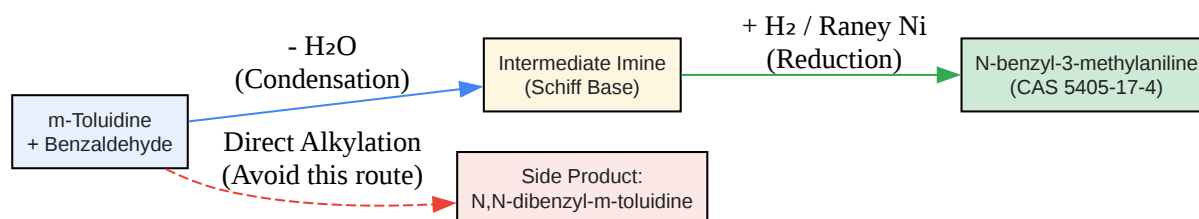
### Methodology: Reductive Amination (Preferred Route)

The most reliable synthesis involves the condensation of m-toluidine with benzaldehyde to form a Schiff base (imine), followed by reduction.[1] This method prevents over-alkylation common in direct alkylation with benzyl chloride.[1]

## Step-by-Step Protocol

- Imine Formation: Mix equimolar amounts of m-toluidine and benzaldehyde. Heat to ~60°C. Water is generated; removal via Dean-Stark trap drives equilibrium.[1]
- Reduction: Dissolve the crude imine in ethanol or ether.[1]
- Hydrogenation: Transfer to a high-pressure vessel with Raney Nickel catalyst. Pressurize with H<sub>2</sub> (1000 psi) and shake for 15 minutes.
- Work-up: Filter catalyst (Caution: Pyrophoric). Distill solvent.[1][5]
- Purification: Vacuum distillation. Collect fraction boiling at 153–157 °C / 4 mmHg.

## Visualization: Synthesis Pathway



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Caption: Figure 1. Selective reductive amination pathway minimizes over-alkylation side products.

## Part 4: Spectral Characterization

For validation of the synthesized material, compare against these spectral benchmarks.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d)

- 7.39 – 7.27 ppm (Multiplet, 5H): Protons on the benzyl phenyl ring.[1]
- 7.06 ppm (Triplet, 1H): Proton at position 5 of the m-tolyl ring.[1]
- 6.55 – 6.45 ppm (Multiplet, 3H): Protons at positions 2, 4, and 6 of the m-tolyl ring (shielded by amine).[1]
- 4.32 ppm (Singlet, 2H): Methylene bridge ( $-\text{CH}_2-\text{N}-$ ).[1] Diagnostic Peak.
- 3.98 ppm (Broad Singlet, 1H): Amine proton ( $-\text{NH}-$ ).[1] Exchangeable with  $\text{D}_2\text{O}$ .
- 2.29 ppm (Singlet, 3H): Methyl group ( $-\text{CH}_3$ ) on the tolyl ring.[1]

## Infrared Spectroscopy (IR)[1][7]

- 3410 – 3430  $\text{cm}^{-1}$ : N-H stretching (Secondary amine, sharp single band).[1]
- 2800 – 3000  $\text{cm}^{-1}$ : C-H stretching (Aromatic and Aliphatic).
- 1600, 1500  $\text{cm}^{-1}$ : C=C Aromatic ring breathing modes.[1]

## Part 5: Handling & Stability (Safety)[1]

- Oxidation Sensitivity: Like most secondary anilines, **N-benzyl-3-methylaniline** is susceptible to air oxidation, turning dark brown over time.[1]
  - Storage: Store under nitrogen or argon atmosphere in amber glass.
- Toxicity: Harmful by inhalation, ingestion, or skin absorption.[1][6] Potential skin sensitizer.[1]
- PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.[1]

## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: N-Benzyl-3-methylaniline Physical Properties & Characterization[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595716/docs#in-depth-technical-guide-n-benzyl-3-methylaniline-physical-properties-characterization-1>]

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